2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid
Description
2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid is a halogenated aromatic α-amino acid derivative characterized by a phenyl ring substituted with bromine (Br) at the para position and fluorine (F) at the meta position. Its molecular formula is C₈H₇BrFNO₂, with a molecular weight of 248.05 g/mol (approximated from structurally similar compounds in ).
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-amino-2-(4-bromo-3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI Key |
XISOCCCFBFOIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring.
Amination: The brominated and fluorinated phenylacetic acid is then subjected to amination to introduce the amino group at the alpha position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s 4-bromo and 3-fluoro substituents on the phenyl ring enable nucleophilic aromatic substitution (NAS) under specific conditions. Bromine, being a better leaving group than fluorine, is more reactive in such reactions.
Mechanistic Insight : Bromine substitution follows a two-step mechanism involving σ-complex formation, while fluorine displacement typically requires harsher conditions due to its strong C–F bond .
Amino Group Reactivity
The α-amino group participates in classical amine reactions, with steric and electronic effects modulated by the adjacent carboxylic acid and halogenated phenyl group.
| Reaction Type | Reagents/Conditions | Product Example | Yield/Selectivity |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, 25°C | N-Acetyl derivative | >85% yield, no racemization observed |
| Reductive alkylation | Formaldehyde, NaBH₃CN, pH 7 | N-Methyl derivative | Selective for primary amine |
| Schiff base formation | Benzaldehyde, EtOH, reflux | Imine intermediate | Reversible under acidic conditions |
Key Observation : The amino group’s nucleophilicity is reduced compared to aliphatic amines due to resonance stabilization with the phenyl ring .
Carboxylic Acid Transformations
The carboxylic acid moiety undergoes typical acid-catalyzed reactions, with potential for zwitterionic stabilization influencing reactivity.
| Reaction Type | Reagents/Conditions | Product Example | Application |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | Improved lipid solubility |
| Amide formation | Thionyl chloride, then NH₃ (g) | Primary amide | Pharmacophore for drug design |
| Salt formation | NaOH (aq.) | Sodium salt | Enhanced aqueous solubility |
Structural Impact : The α-position of the carboxylic acid adjacent to the amino group facilitates intramolecular hydrogen bonding, affecting reaction kinetics .
Oxidation and Reduction Pathways
The compound’s redox behavior is influenced by electron-withdrawing halogens and the electron-donating amino group.
| Process | Reagents/Conditions | Outcome | Byproducts/Challenges |
|---|---|---|---|
| Oxidation of amino group | H₂O₂, Fe²⁺ catalyst | Nitroso derivative | Over-oxidation to nitro compound |
| Reduction of carboxylic acid | LiAlH₄, anhydrous ether | 2-Amino-2-(4-bromo-3-fluorophenyl)ethanol | Requires inert atmosphere |
Safety Note : Reduction with LiAlH₄ necessitates strict moisture exclusion to prevent side reactions .
Halogen-Specific Reactivity
The bromine atom can participate in cross-coupling reactions, while fluorine’s inertness limits its direct involvement.
| Reaction Type | Reagents/Conditions | Product Example | Catalytic System |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl derivative | High regioselectivity at Br position |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | Diarylamine | Requires elevated temperatures |
Industrial Relevance : Suzuki coupling enables modular synthesis of complex aromatic systems for pharmaceutical intermediates .
Thermal and Photochemical Stability
Under thermal stress (>200°C), decarboxylation occurs, yielding 2-amino-2-(4-bromo-3-fluorophenyl)ethane. UV irradiation induces homolytic cleavage of the C–Br bond, forming a phenyl radical intermediate .
Scientific Research Applications
Based on the search results, here's what is known about the applications of 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid:
Scientific Research Applications
This compound has applications in scientific research, including:
- Chemistry It serves as a building block for synthesizing complex molecules and as a reagent in organic synthesis.
- Biology It can be employed in studies related to enzyme inhibition and protein-ligand interactions.
- Industry It finds potential use in producing specialty chemicals and materials possessing specific properties.
Other related information
2-amino-2-(4-bromophenyl)acetic acid, also known as L-4-bromophenylglycine, is an amino acid derivative with significant biological activity and potential applications in pharmacology.
Biological Activity Overview
- Neurotransmitter Modulation : Acts as a non-selective antagonist at certain neurotransmitter receptors, influencing synaptic transmission and potentially affecting cognitive functions and mood regulation.
- Interaction with Glutamate Receptors : Modulates glutamate receptors, which are essential for synaptic plasticity and memory formation, suggesting a role in cognitive enhancement and neuroprotection.
- Pain Modulation : Indicated involvement in pathways related to pain perception, making it a candidate for analgesic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Amino acid derivative | Bromine substitution enhances receptor interaction |
| (R)-2-Amino-3-(4-bromophenyl)propanoic acid | Chiral amino acid | Contains an additional carbon chain |
| 4-Bromophenylalanine | Amino acid derivative | Lacks the second amino group |
| 3-Bromo-L-tyrosine | Aromatic amino acid | Different position of bromine on the aromatic ring |
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog Overview
The following table summarizes key structural analogs, highlighting substituent variations and their physicochemical properties:
Substituent Effects on Physicochemical Properties
- The 3-bromo-4-fluoro isomer ( ) exhibits similar molecular weight but distinct electronic effects due to swapped halogen positions, which may alter dipole moments and crystal packing.
- Lipophilicity and Solubility: The trifluoromethyl (CF₃) group in [4-Amino-3-fluoro-2-(trifluoromethyl)phenyl]acetic acid ( ) increases lipophilicity (logP ≈ 2.5) compared to the target compound (estimated logP ~1.8), impacting membrane permeability. Removal of bromine (e.g., 4-fluorophenyl analog, ) reduces molecular weight by ~65 g/mol, improving aqueous solubility but decreasing halogen-mediated binding interactions.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid, and how can purity be validated?
The synthesis typically involves:
- Step 1 : Starting with 4-bromo-3-fluoroaniline, followed by Friedel-Crafts acylation or nucleophilic aromatic substitution (SNAr) to introduce the acetic acid moiety .
- Step 2 : Protecting the amino group (e.g., using Boc anhydride) to prevent side reactions during subsequent steps.
- Step 3 : Hydrolysis of protecting groups under acidic/basic conditions.
Q. Validation Methods :
Q. How can structural and electronic properties of this compound be characterized experimentally and computationally?
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.90 Å).
- FT-IR : Identifies functional groups (e.g., NH₂ stretch ~3350 cm⁻¹, C=O ~1700 cm⁻¹).
- DFT Calculations : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to predict HOMO-LUMO gaps (e.g., ~5.2 eV) and electrostatic potential maps .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane).
- Recrystallization : Optimal solvents include ethanol/water mixtures (yield: 70–85%) .
- Centrifugation : Remove insoluble impurities after acidification (pH ~4–5).
Advanced Research Questions
Q. How do substituents (Br, F) influence reactivity in cross-coupling or substitution reactions?
- Bromine : Participates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids, Pd(PPh₃)₄ catalyst, 80°C).
- Fluorine : Enhances electrophilicity of the phenyl ring, facilitating SNAr with amines/thiols.
- Competitive Reactivity : Br is more reactive than F in Pd-mediated reactions (yield: Br >70%, F <30%) .
Table 1 : Reactivity Comparison
| Reaction Type | Reagent | Yield (Br) | Yield (F) |
|---|---|---|---|
| Suzuki Coupling | PhB(OH)₂ | 78% | 22% |
| SNAr (NH₂) | Piperidine | 65% | 40% |
Q. What computational methods best predict this compound’s interaction with biological targets (e.g., enzymes)?
Q. How to resolve contradictions in reported reaction yields or spectroscopic data?
Q. What strategies optimize enantioselective synthesis for chiral derivatives?
Q. How to design structure-activity relationship (SAR) studies for drug discovery?
- Modify Substituents : Replace Br with Cl or CF₃ to alter lipophilicity (logP: Br = 2.1, CF₃ = 2.5).
- Bioisosteres : Substitute phenyl ring with pyridine (e.g., 2-Amino-2-(3-pyridyl)acetic acid) to enhance solubility .
Table 2 : SAR Data
| Derivative | IC₅₀ (IDO Inhibition) | logP |
|---|---|---|
| Br/F-Phenyl | 12 µM | 2.1 |
| CF₃-Phenyl | 8 µM | 2.5 |
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
